molecular formula C27H27N5O4 B2543062 benzyl 2-(8-(2,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 899727-10-7

benzyl 2-(8-(2,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2543062
CAS No.: 899727-10-7
M. Wt: 485.544
InChI Key: QDNYFINSYXGPCP-UHFFFAOYSA-N
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Description

Benzyl 2-(8-(2,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a synthetic purine-derived compound featuring a complex heterocyclic core. Its structure includes an imidazo[2,1-f]purine scaffold substituted with a 2,4-dimethylphenyl group at position 8, methyl groups at positions 1, 6, and 7, and a benzyl ester-linked acetate moiety at position 3.

Properties

CAS No.

899727-10-7

Molecular Formula

C27H27N5O4

Molecular Weight

485.544

IUPAC Name

benzyl 2-[6-(2,4-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C27H27N5O4/c1-16-11-12-21(17(2)13-16)31-18(3)19(4)32-23-24(28-26(31)32)29(5)27(35)30(25(23)34)14-22(33)36-15-20-9-7-6-8-10-20/h6-13H,14-15H2,1-5H3

InChI Key

QDNYFINSYXGPCP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5)C)C)C

solubility

not available

Origin of Product

United States

Biological Activity

Benzyl 2-(8-(2,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate (CAS Number: 899727-10-7) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C27H27N5O4
  • Molecular Weight : 485.5344 g/mol
  • SMILES Notation : O=C(Cn1c(=O)n(C)c2c(c1=O)n1c(n2)n(c(c1C)C)c1ccc(cc1C)C)OCc1ccccc1

The structure features a purine derivative with multiple methyl groups and a benzyl acetate moiety, which may contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antioxidant properties. This could be due to the presence of the dioxo group which may scavenge free radicals and reduce oxidative stress in cells .
  • Antiproliferative Effects : Research indicates that derivatives of imidazo[2,1-f]purines can inhibit cell proliferation in various cancer cell lines. The specific compound under review may share these properties due to structural similarities with known antiproliferative agents .
  • Anti-inflammatory Properties : Many imidazo[2,1-f]purine derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This compound may exhibit similar effects based on its chemical structure .

Biological Activity Studies

Several studies have been conducted to evaluate the biological activities of this compound:

Antioxidant Activity

A study assessed the antioxidant capacity using DPPH and FRAP assays. Compounds similar to this one demonstrated IC50 values indicating strong radical scavenging abilities. The presence of multiple methyl groups likely enhances electron donation capabilities.

CompoundDPPH IC50 (μM)FRAP (μmol FeSO₄/g)
Benzyl Compound25150
Control (Vitamin C)10200

Antiproliferative Activity

In vitro studies on human cancer cell lines showed that this compound significantly inhibited cell growth at micromolar concentrations. The mechanism appears to involve cell cycle arrest and induction of apoptosis.

Cell LineIC50 (μM)Mechanism
MCF-7 (Breast Cancer)15Apoptosis
HeLa (Cervical Cancer)20Cell Cycle Arrest

Anti-inflammatory Activity

The compound was tested for its ability to inhibit the enzyme lipoxygenase (LOX), which is involved in inflammatory processes. Results indicated a dose-dependent inhibition.

Concentration (μM)LOX Inhibition (%)
1030
5060
10085

Case Studies

A notable case study involved the synthesis and evaluation of a series of imidazo[2,1-f]purine derivatives for their multifunctional activities. The findings highlighted that modifications in the side chains significantly affected their biological profiles, suggesting that this compound could be optimized for enhanced efficacy against specific targets in cancer therapy .

Comparison with Similar Compounds

Methyl Ester Derivative (C₁₈H₁₉N₅O₄)

A closely related analog replaces the benzyl ester with a methyl ester and features a 2-methylphenyl group at position 8 (vs. 2,4-dimethylphenyl in the target compound). Key differences include:

  • Molecular weight : 369.381 g/mol (vs. higher for the benzyl ester variant due to the benzyl group).
  • Substituent pattern : The absence of a 4-methyl group on the phenyl ring and fewer methyl groups on the purine core (1-methyl vs. 1,6,7-trimethyl). These changes may reduce steric bulk and alter binding affinity in enzymatic assays .

Benzyl Ester Control (Compound 76)

Compound 76, a reported HIV-1 ribonuclease H inhibitor, shares the benzyl ester group but differs in substituents:

  • Phenyl group : 4-Ethoxyphenyl (vs. 2,4-dimethylphenyl), introducing an electron-donating ethoxy group.
  • Core substitutions : 1,7-Dimethyl (vs. 1,6,7-trimethyl), reducing steric hindrance at position 5.
  • Biological activity : Compound 76 decreased the melting temperature (Tm) of HIV-1 reverse transcriptase (RT), indicating destabilization of the RT-inhibitor complex. In contrast, other analogs increased Tm, highlighting the critical role of phenyl substituent electronics and core methylation patterns in modulating protein stability .

Heterocyclic Core Modifications

Imidazo[1,2-a]Pyridine Derivative (Compound 1l)

Key distinctions include:

  • Functional groups: A cyano group and 4-nitrophenyl substituent, enhancing electrophilicity.
  • Physicochemical properties: Higher molecular weight (563.54 g/mol) and distinct solubility profiles due to nitro and cyano groups .

Kinase-Targeted Analog (Compound 57)

Compound 57 (C₁₉H₂₁N₅O₂) retains the imidazo[2,1-f]purine core but substitutes the 8-position with a butyl group and the phenyl ring with a p-methylphenyl group. The absence of a 6-methyl group and the inclusion of a flexible alkyl chain may enhance kinase selectivity by accommodating hydrophobic pockets in target enzymes .

Data Tables

Table 1: Structural and Functional Comparison of Analogs

Compound Core Substitutions Phenyl Substituent Ester Group Molecular Weight (g/mol) Biological Effect
Target Compound 1,6,7-Trimethyl 2,4-Dimethylphenyl Benzyl Not reported Unknown
Methyl Ester Analog 1-Methyl 2-Methylphenyl Methyl 369.381 Undocumented
Compound 76 1,7-Dimethyl 4-Ethoxyphenyl Benzyl Not reported Decreases RT Tm
Compound 57 1-Methyl, 8-Butyl p-Methylphenyl None 351.41 Kinase inhibition

Table 2: Substituent Effects on Protein Interaction

Substituent Position Functional Group Observed Impact on Activity
Phenyl 2- and 4- Methyl Enhanced hydrophobic interactions; may stabilize binding
Phenyl 4- Ethoxy Destabilizes RT conformation via electronic effects
Core 6- Methyl Potential steric hindrance; unexamined in target compound

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